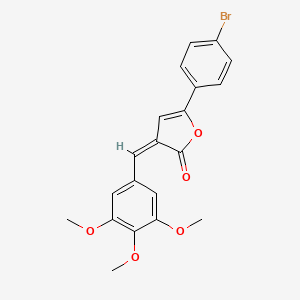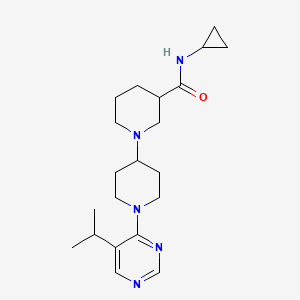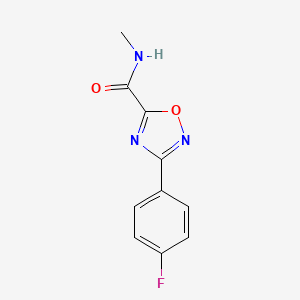![molecular formula C23H16N4O8 B5334644 9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid](/img/structure/B5334644.png)
9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid
Vue d'ensemble
Description
9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid is a useful research compound. Its molecular formula is C23H16N4O8 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.09681348 g/mol and the complexity rating of the compound is 899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Charge-Transfer Complexes and Crystal Structures
- Organic Charge-Transfer Complexes : Research has demonstrated the formation of charge-transfer organic complexes using derivatives of 9H-fluorene. These complexes exhibit distinct crystal structures influenced by classical hydrogen bonds, which affect the degree of charge transfer within the compounds. This property is crucial for applications in materials science, particularly in the design of novel organic semiconductors (Salmerón-valverde & Bernès, 2015).
Reactivity and Synthesis
- Group 4 Metal Compounds : Studies have shown that new group 4 compounds with 9-(dialkylamino)fluorenyl ligands exhibit strong metal-nitrogen bonds. These compounds are significant for their potential applications in polymerization processes, offering insights into the development of new catalytic systems (Miller & Bercaw, 2000).
Sensing Applications
- Selective Sensing of Nitro Compounds and Metal Cations : Certain synthesized fluorene compounds have been shown to act as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. These findings are important for the development of sensitive and selective sensors in environmental monitoring and biochemical analysis (Han et al., 2020).
Molecular Interactions and Photophysics
- Fluorénacènes and Fluorénaphènes : Research into the synthesis and properties of fluorénacènes and fluorénaphènes, derivatives of fluorene, contributes to the understanding of molecular interactions and photophysical properties of these compounds, which is crucial for applications in organic electronics and photonics (Chardonnens, Laroche, & Sieber, 1974).
Material Science and Solid-Phase Synthesis
- Linkers for Solid Phase Synthesis : The development of new linkers based on fluorene for solid phase synthesis is significant for the field of material science, particularly in the synthesis of complex organic molecules and polymers (Bleicher, Lutz, & Wuethrich, 2000).
Propriétés
IUPAC Name |
(9E)-9-[[4-(dimethylamino)phenyl]methylidene]-2,5,7-trinitrofluorene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O8/c1-24(2)13-5-3-12(4-6-13)7-16-17-8-14(25(30)31)10-19(23(28)29)21(17)22-18(16)9-15(26(32)33)11-20(22)27(34)35/h3-11H,1-2H3,(H,28,29)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCMJCGHEHRSAA-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])C(=O)O)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C3=C(C(=CC(=C3)[N+](=O)[O-])C(=O)O)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[5-chloro-1-methyl-3-(5-methyl-3-isoxazolyl)-1H-pyrazol-4-yl]methyl}-N-ethyl-2-morpholinecarboxamide](/img/structure/B5334570.png)

![N-(2,3-dimethylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5334581.png)
![2-[2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoethoxy]phenol](/img/structure/B5334585.png)
![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5334588.png)


![1-(2-{[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]methyl}phenyl)-1H-1,2,4-triazole](/img/structure/B5334605.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5334638.png)
![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5334653.png)
![N-[2-(2-fluorophenoxy)ethyl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B5334660.png)
![(4E)-5-methyl-2-phenyl-4-[(2-prop-2-ynoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B5334680.png)
